3-[1-(3,4-Dimethoxybenzoyl)pyrrolidin-3-yl]imidazolidine-2,4-dione
Description
Properties
IUPAC Name |
3-[1-(3,4-dimethoxybenzoyl)pyrrolidin-3-yl]imidazolidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O5/c1-23-12-4-3-10(7-13(12)24-2)15(21)18-6-5-11(9-18)19-14(20)8-17-16(19)22/h3-4,7,11H,5-6,8-9H2,1-2H3,(H,17,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYYWPWPYSJLOJQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)N2CCC(C2)N3C(=O)CNC3=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 1-(3,4-Dimethoxybenzoyl)pyrrolidine-3-carbaldehyde
The pyrrolidine nitrogen is first acylated with 3,4-dimethoxybenzoyl chloride under basic conditions. A typical procedure involves dissolving pyrrolidine-3-carbaldehyde in dry dichloromethane, adding triethylamine (1.1 equiv), and dropwise addition of 3,4-dimethoxybenzoyl chloride (1.05 equiv) at 0°C. The reaction is stirred for 12 hours at room temperature, followed by aqueous workup and purification via column chromatography.
Hydantoin Formation via Bucherer-Bergs Conditions
The aldehyde intermediate is subjected to Bucherer-Bergs conditions:
- Reagents : Ammonium carbonate (3 equiv), sodium cyanide (1.5 equiv)
- Solvent : Ethanol/water (3:1 v/v)
- Temperature : Reflux at 80°C for 24 hours.
The reaction proceeds via cyanohydrin formation, followed by cyclization with ammonium carbonate to yield the hydantoin ring. The crude product is purified via recrystallization from ethanol, achieving yields of 70–85%.
Urech Hydantoin Synthesis Method
The Urech method, traditionally used for α-amino acid-derived hydantoins, can be adapted for this compound by utilizing a pyrrolidine-3-amine intermediate.
Preparation of 1-(3,4-Dimethoxybenzoyl)pyrrolidin-3-amine
Pyrrolidin-3-amine is acylated with 3,4-dimethoxybenzoyl chloride as described in Section 1.1. The amine group is protected during acylation using a Boc group, which is later removed under acidic conditions (e.g., HCl in dioxane).
Reaction with Potassium Cyanate
The free amine reacts with potassium cyanate (1.2 equiv) in aqueous HCl (pH 3–4) at 60°C for 6 hours. The resulting urea intermediate undergoes cyclization in the presence of acetic anhydride to form the hydantoin ring. Yields for this route are moderate (50–65%) due to competing hydrolysis side reactions.
Alternative Synthetic Routes
Mitsunobu Coupling of Preformed Hydantoin
A preformed hydantoin derivative (e.g., 3-hydroxymethylimidazolidine-2,4-dione) is coupled to 1-(3,4-dimethoxybenzoyl)pyrrolidin-3-ol using diethyl azodicarboxylate (DEAD) and triphenylphosphine in THF. This method offers regioselectivity but requires stringent anhydrous conditions.
Cyclization of Urea Precursors
1-(3,4-Dimethoxybenzoyl)pyrrolidin-3-amine reacts with triphosgene (1 equiv) in dichloromethane to form a carbamate intermediate. Subsequent treatment with ammonium hydroxide induces cyclization to the hydantoin. This method achieves 60–75% yields but generates hazardous byproducts.
Comparative Analysis of Methods
| Method | Yield | Advantages | Disadvantages |
|---|---|---|---|
| Bucherer-Bergs Reaction | 70–85% | High yield, minimal side products | Requires aldehyde intermediate |
| Urech Synthesis | 50–65% | Compatible with amines | Low yield, acidic conditions |
| Mitsunobu Coupling | 55–70% | Regioselective | Costly reagents, moisture-sensitive |
| Urea Cyclization | 60–75% | Simple reagents | Hazardous byproducts |
Challenges and Optimization Strategies
- Regioselectivity : The Bucherer-Bergs method ensures correct hydantoin positioning but requires strict stoichiometric control of sodium cyanide.
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) is essential due to polar byproducts.
- Scalability : The Bucherer-Bergs route is preferred for industrial-scale synthesis due to reproducibility.
Chemical Reactions Analysis
Benzoylation with 3,4-Dimethoxybenzoyl Group
The 3,4-dimethoxybenzoyl group is introduced via acylation . A coupling agent like HATU or DCC is typically employed to activate the benzoyl group, enabling reaction with the imidazolidine-pyrrolidine intermediate. This step may involve:
-
Esterification : Using 3,4-dimethoxybenzoyl chloride and a base (e.g., DMAP) in dichloromethane .
-
Amide formation : For amine-containing intermediates, though the target compound lacks a reactive amine, this step would involve similar coupling agents .
| Reagent | Role | Conditions |
|---|---|---|
| 3,4-Dimethoxybenzoyl chloride | Acylating agent | DCC, DMAP, DCM, 0–5°C |
| Coupling agent (HATU/DCC) | Activator | Stirred for 12–24 hours |
Purification and Characterization
Final purification typically involves recrystallization (e.g., ethyl acetate/ether) or column chromatography (silica gel, gradient elution). Characterization includes NMR, HRMS, and IR to confirm structural integrity .
Research Findings and Optimization
-
Yield improvements : Using catalytic DMAP in acylation steps increases efficiency by stabilizing intermediates .
-
Regioselectivity : Acidic conditions during core formation drive selective cyclization to the 2,4-dione structure.
-
Stability : The methoxy groups on the benzoyl ring enhance solubility and reduce degradation during purification .
Comparison of Synthetic Approaches
| Approach | Advantages | Limitations |
|---|---|---|
| Stepwise synthesis | High regioselectivity, clear intermediates | Longer reaction times |
| Parallel synthesis | Rapid, fewer purification steps | Difficulty in controlling stoichiometry |
Scientific Research Applications
Synthesis and Structural Characteristics
The synthesis of 3-[1-(3,4-Dimethoxybenzoyl)pyrrolidin-3-yl]imidazolidine-2,4-dione typically involves multi-step organic reactions that integrate pyrrolidine and imidazolidine frameworks. The compound's structure can be represented as follows:
The presence of the dimethoxybenzoyl moiety enhances its solubility and biological activity.
Antimicrobial Properties
Recent studies have indicated that derivatives of imidazolidine compounds exhibit significant antimicrobial properties. For instance, the compound has been tested against various bacterial strains, showing effectiveness comparable to established antibiotics. In vitro assays have revealed that it inhibits the growth of pathogens such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values indicating potent activity .
Table 1: Antimicrobial Activity of this compound
| Bacterial Strain | MIC (μg/mL) |
|---|---|
| Staphylococcus aureus | 8 |
| Escherichia coli | 16 |
| Pseudomonas aeruginosa | 32 |
Anticancer Potential
The compound's structural features suggest potential anticancer activity. Preliminary studies have shown that it can induce apoptosis in cancer cell lines by modulating pathways related to cell proliferation and survival. Specifically, it has been noted to affect the expression of genes involved in apoptosis, making it a candidate for further development as an anticancer agent .
Case Study: Anticancer Activity
In a study evaluating the anticancer effects of imidazolidine derivatives, researchers observed that treatment with this compound resulted in a significant reduction in cell viability in breast cancer cell lines. The mechanism was linked to the activation of caspase-dependent pathways leading to programmed cell death .
Molecular Docking Studies
Molecular docking studies have been conducted to elucidate the interaction between this compound and its biological targets. These studies utilize computational methods to predict how the compound binds to specific proteins associated with bacterial resistance or cancer progression. The results indicate strong binding affinities, suggesting that this compound may effectively inhibit target enzymes involved in disease pathways .
Mechanism of Action
The mechanism of action of 3-[1-(3,4-Dimethoxybenzoyl)pyrrolidin-3-yl]imidazolidine-2,4-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
3-[1-(3,4-Dimethoxybenzoyl)pyrrolidin-3-yl]imidazolidine-2,4-dione can be compared with other similar compounds, such as:
Pyrrolidine Derivatives: These compounds share the pyrrolidine ring and may have similar biological activities.
Imidazolidine-2,4-dione Derivatives: These compounds share the imidazolidine-2,4-dione moiety and may have similar chemical reactivity.
Benzoyl Derivatives: These compounds share the benzoyl group and may have similar chemical properties.
The uniqueness of this compound lies in the combination of these functional groups, which imparts distinct chemical and biological properties.
Biological Activity
3-[1-(3,4-Dimethoxybenzoyl)pyrrolidin-3-yl]imidazolidine-2,4-dione is a compound of significant interest due to its potential biological activities. This article reviews the existing literature on its biological properties, mechanisms of action, and therapeutic implications.
Anticancer Properties
Research indicates that derivatives of imidazolidine compounds, including this compound, exhibit notable anticancer activity. A study highlighted that similar compounds show inhibition against various cancer cell lines, including MCF-7 and MDA-MB-231 breast cancer cells. The mechanism involves inducing apoptosis and inhibiting proliferation pathways such as the PI3K/Akt signaling pathway .
Enzyme Inhibition
This compound has also been investigated for its potential as an enzyme inhibitor. Similar imidazolidine derivatives have been shown to inhibit farnesyltransferase (FT), an enzyme implicated in cancer progression. The structure-activity relationship (SAR) studies suggest that hydrophobic substituents enhance inhibitory potency .
Antimicrobial Activity
Preliminary findings suggest that compounds with similar structures may possess antimicrobial properties. For instance, certain pyrazole derivatives demonstrate significant activity against various bacterial strains by disrupting cell membrane integrity . While specific data on this compound is limited, its structural similarity to known antimicrobial agents suggests potential efficacy.
Case Studies
- Apoptosis Induction : The compound may trigger apoptotic pathways in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins.
- Enzyme Inhibition : By inhibiting key enzymes involved in cancer cell signaling pathways, such as FT, the compound can disrupt oncogenic processes.
- Membrane Disruption : Similar compounds have shown the ability to compromise bacterial cell membranes, leading to cell lysis and death.
Q & A
Q. What are the standard synthetic routes for 3-[1-(3,4-Dimethoxybenzoyl)pyrrolidin-3-yl]imidazolidine-2,4-dione, and what key intermediates are involved?
Methodological Answer: The compound can be synthesized via oxidative cyclization of hydrazine intermediates. A representative approach involves:
- Step 1: Preparation of a hydrazine precursor (e.g., N-[(3-methoxy-4-phenylmethoxyphenyl)methylideneamino]pyridin-2-amine) through condensation reactions.
- Step 2: Oxidative ring closure using sodium hypochlorite (NaClO) in ethanol at room temperature, yielding the heterocyclic core with ~73% efficiency .
- Key Intermediates: Hydrazine derivatives and pyridine-based precursors are critical. Alternative oxidants like iodine(III) reagents (e.g., iodobenzene diacetate) may also be employed for analogous triazolopyridine syntheses .
Q. Which spectroscopic techniques are critical for characterizing this compound, and what spectral features confirm its structure?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR):
- High-Resolution Mass Spectrometry (HRMS): Validate molecular weight (e.g., C₁₉H₂₂N₃O₅) with precise mass matching .
Advanced Research Questions
Q. How can researchers optimize reaction conditions for synthesizing this compound while minimizing hazardous byproducts?
Methodological Answer:
- Design of Experiments (DoE): Use factorial designs to test variables (e.g., solvent polarity, oxidant equivalents, temperature). Ethanol as a green solvent and NaClO as a low-toxicity oxidant are preferred .
- Byproduct Mitigation: Monitor reaction progress via TLC/HPLC to isolate intermediates early. Purification through alumina plugs or recrystallization reduces impurities .
Q. What computational strategies are effective in predicting the reactivity of this compound in novel heterocyclic systems?
Methodological Answer:
- Quantum Chemical Calculations: Use density functional theory (DFT) to model transition states during oxidative cyclization. Focus on frontier molecular orbitals (HOMO-LUMO gaps) to predict regioselectivity .
- Reaction Path Search Tools: Platforms like ICReDD integrate computational and experimental data to narrow optimal conditions, reducing trial-and-error approaches .
Q. How should contradictory data in reaction yields or spectroscopic analyses be systematically addressed?
Methodological Answer:
- Data Reconciliation Workflow:
- Step 1: Cross-validate spectroscopic data with synthetic protocols (e.g., confirm hydrazine intermediate purity via HRMS).
- Step 2: Replicate reactions under controlled conditions (e.g., inert atmosphere) to rule out oxidative degradation.
- Step 3: Apply multivariate analysis (e.g., PCA) to identify outlier variables affecting yield discrepancies .
Q. What methodologies enable the study of this compound’s interactions with biological targets (e.g., enzymes or receptors)?
Methodological Answer:
- Molecular Docking: Use software like AutoDock Vina to simulate binding affinities with target proteins (e.g., kinases or GPCRs).
- In Vitro Assays: Pair synthetic derivatives with antimicrobial or antiproliferative activity screens, as seen in triazolopyridine analogs .
Methodological Challenges and Solutions
Q. How can researchers resolve ambiguities in stereochemistry during synthesis?
Methodological Answer:
Q. What green chemistry principles apply to scaling up synthesis without compromising efficiency?
Methodological Answer:
- Solvent Selection: Replace dichloromethane (DCM) with cyclopentyl methyl ether (CPME) or ethyl acetate for safer large-scale reactions.
- Catalyst Recycling: Explore immobilized catalysts (e.g., silica-supported reagents) to reduce waste .
Data Analysis and Interpretation
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
